Balapiravir Hydrochloride

Antiviral potency HCV replicon Nucleoside analogue

Balapiravir hydrochloride (R1626) is an orally bioavailable prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase (RdRp). It achieves 4.8x higher liver triphosphate AUC vs parent R1479, enabling sustained intracellular triphosphate levels for hepatocyte-based assays. With ≥98% purity and a well-characterized resistance profile (S282T mutation), it serves as a critical research tool and reference standard for studying nucleoside analogue mechanisms, prodrug activation, and off-target host polymerase effects.

Molecular Formula C21H31ClN6O8
Molecular Weight 531.0 g/mol
CAS No. 690270-65-6
Cat. No. B1667719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalapiravir Hydrochloride
CAS690270-65-6
SynonymsR-1626;  RO-4588161;  R1626;  RO4588161;  R 1626;  RO 4588161
Molecular FormulaC21H31ClN6O8
Molecular Weight531.0 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl
InChIInChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1
InChIKeyRAJFQMDUVDHLII-PYZPAVLJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Balapiravir Hydrochloride (CAS 690270-65-6): A Prodrug of the 4'-Azidocytidine Nucleoside Analogue R1479 for HCV and Flavivirus Research


Balapiravir hydrochloride (also known as R1626) is the orally bioavailable triphosphate prodrug of R1479 (4'-azidocytidine), a nucleoside analogue that inhibits viral RNA-dependent RNA polymerase (RdRp) [1]. The compound was developed for chronic hepatitis C (HCV) and later investigated for dengue virus, though clinical development was discontinued due to safety findings (lymphopenia) in HCV phase II trials [2]. Despite this, Balapiravir remains a valuable research tool and reference standard for studying nucleoside analogue mechanisms, prodrug activation, and resistance mutations in RdRp of HCV and other flaviviruses [1].

Why Balapiravir Hydrochloride Cannot Be Interchanged with Other Nucleoside Analogues: Evidence from Potency, Selectivity, and Prodrug Kinetics


Nucleoside analogue prodrugs differ fundamentally in their active moieties, activation pathways, and resistance profiles. Simply substituting Balapiravir with ribavirin, sofosbuvir, or the parent nucleoside R1479 alters in vitro antiviral potency by up to two orders of magnitude and changes the selectivity against host polymerases [1]. Furthermore, the prodrug design of Balapiravir yields 4- to 8-fold higher intracellular triphosphate concentrations in liver compared to equimolar doses of R1479, a difference that directly impacts efficacy in hepatocyte-based assays [2]. The following quantitative evidence guide enables procurement and research selection based on measured, comparator-backed data.

Quantitative Differentiation Evidence for Balapiravir Hydrochloride (CAS 690270-65-6) vs. Closest Analogs


49-Fold Greater Anti-HCV Potency Than Ribavirin in Replicon Assay

In a direct head-to-head comparison using the HCV subgenomic replicon (genotype 1b, clone ET), the active moiety of Balapiravir, R1479, exhibited an EC50 of 1.2 µM for inhibition of viral RNA replication, whereas ribavirin (the standard nucleoside comparator) showed an EC50 of 59 µM under identical assay conditions [1]. This represents a 49-fold difference in potency favoring R1479.

Antiviral potency HCV replicon Nucleoside analogue EC50 comparison

>83-Fold Selectivity Index (SI) for HCV vs. Host Cells – No Inhibition of Human DNA Polymerases up to 100 µM

In the same HCV replicon assay, the cytotoxicity CC50 of R1479 (active moiety) was >100 µM in Huh-7 cells, yielding a selectivity index (CC50/EC50) of >83 [1]. Furthermore, a cross-study comparable analysis shows that R1479 triphosphate did not inhibit human DNA polymerases α, β, γ, δ, or ε at concentrations up to 100 µM, whereas ribavirin triphosphate inhibits host enzymes such as inosine monophosphate dehydrogenase (IMPDH) [1]. For comparison, sofosbuvir (a later nucleotide analogue) also shows high selectivity but with a different resistance profile; the key differentiator is that R1479’s 4′-azido modification confers complete lack of inhibition against all tested human DNA polymerases, a rare quantitative feature among nucleoside analogues.

Selectivity index Host polymerase inhibition Cytotoxicity Safety margin

Prodrug Balapiravir Delivers 4- to 8-Fold Higher Liver Triphosphate Concentrations Than Parent Nucleoside R1479

In a direct head-to-head pharmacokinetic study in rats, oral administration of Balapiravir (R1626) at 10 mg/kg produced liver concentrations of the active triphosphate (R1479-TP) that were 4- to 8-fold higher compared to equimolar oral dosing of the parent nucleoside R1479 [1]. Specifically, the area under the curve (AUC0-24h) for R1479-TP in liver after Balapiravir was 4,250 nmol·h/g versus 890 nmol·h/g for R1479 (a 4.8-fold increase). The prodrug also achieved higher peak liver concentrations (Cmax: 860 vs. 180 nmol/g).

Prodrug activation Pharmacokinetics Liver triphosphate Oral bioavailability

Best Application Scenarios for Balapiravir Hydrochloride (CAS 690270-65-6) Based on Quantitative Evidence


Positive Control for HCV Replicon Screening When Ribavirin Is Insufficiently Potent

Given the 49-fold higher potency of R1479 (active moiety) versus ribavirin in the HCV genotype 1b replicon (EC50 1.2 µM vs. 59 µM) [1], researchers should use Balapiravir as a positive control in assays where ribavirin’s weak activity (EC50 > 50 µM) leads to poor signal-to-noise. The prodrug form ensures that the active triphosphate reaches intracellular targets without requiring exogenous phosphorylation. This application is particularly relevant for dose-response validation and for benchmarking novel nucleoside analogues.

Selectivity Profiling to Distinguish Host Polymerase Inhibition from Viral RdRp Inhibition

Because the active moiety R1479 triphosphate shows no inhibition of human DNA polymerases α, β, γ, δ, ε at 100 µM [1], Balapiravir serves as an ideal reference compound in counter-screens designed to detect off-target host polymerase effects. For example, when testing a new nucleoside candidate, including Balapiravir as a control with known selectivity profile (>83-fold SI, no host DNA polymerase activity) allows direct quantitative benchmarking of the candidate’s selectivity margin.

Prodrug Activation Studies in Hepatocyte-Based Models

The 4.8-fold higher liver triphosphate AUC delivered by Balapiravir compared to the parent nucleoside R1479 (4,250 vs. 890 nmol·h/g in rats) [1] makes Balapiravir the preferred form for experiments requiring sustained intracellular triphosphate levels in hepatic systems. Researchers investigating nucleoside metabolism, carboxylesterase or phosphoramidase activity, or liver-specific antiviral efficacy should procure Balapiravir rather than the parent nucleoside to achieve pharmacologically relevant concentrations with lower dosing.

Resistance Selection and Fitness Characterization of RdRp Mutants (e.g., S282T)

Balapiravir (via R1479) is documented to select for the S282T mutation in HCV RdRp, with a >100-fold increase in EC50 for resistant replicons [1]. This well-characterized resistance profile enables researchers to use Balapiravir as a tool to study fitness costs, compensatory mutations, and cross-resistance to other nucleoside analogues such as sofosbuvir or mericitabine. The availability of quantitative EC50 fold-change data (from the same replicon system) provides a baseline for comparing novel inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balapiravir Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.